
4-(morpholinosulfonyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(morpholinosulfonyl)-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a useful research compound. Its molecular formula is C19H20N6O4S and its molecular weight is 428.47. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Organic Synthesis
Heterocyclic compounds, including triazoles, pyrazoles, and pyrimidines, are crucial in medicinal chemistry due to their diverse biological activities. Research has focused on synthesizing novel heterocyclic derivatives through reactions involving enaminones and aminoheterocycles, yielding compounds like pyrazolo[1,5-a]pyrimidines and triazolo[1,5-a]pyrimidines, which are important for developing new therapeutic agents (Almazroa, Elnagdi, El‐Din, 2004).
Antimicrobial Activities
The synthesis and evaluation of antimicrobial activities of new 1,2,4-triazole derivatives have been a significant area of research. These compounds, including those synthesized from reactions involving morpholine, have shown promising activities against various microorganisms. This line of research provides insights into developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, Demirbas, 2007).
Cancer Research
The design and synthesis of benzamide derivatives bearing heterocyclic fragments have been explored for their potential inhibitory activity against cancer cell lines. These studies include compounds modified with morpholine groups, aiming to enhance their biological activity and specificity towards certain cancer types. This research contributes to the ongoing search for more effective and targeted cancer therapies (Xiong, Zhang, Zhang, Duan, Zhang, Zheng, Tang, 2020).
Drug Development and Molecular Docking
Further research involves the synthesis of compounds with specific structural motifs, including triazole fragments, and their evaluation as inhibitors of certain kinases involved in cancer progression. The structure-activity relationships (SARs) derived from these studies inform the design of more potent inhibitors. Additionally, molecular docking simulations help understand the interaction between these synthetic compounds and their biological targets, guiding the optimization process for better therapeutic candidates (Xiong, Cheng, Zhang, Zhang, Xiao, Zhang, Tang, Zheng, 2019).
Eigenschaften
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[(1-pyridin-3-yltriazol-4-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O4S/c26-19(21-12-16-14-25(23-22-16)17-2-1-7-20-13-17)15-3-5-18(6-4-15)30(27,28)24-8-10-29-11-9-24/h1-7,13-14H,8-12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSFILUHICBUADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CN(N=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
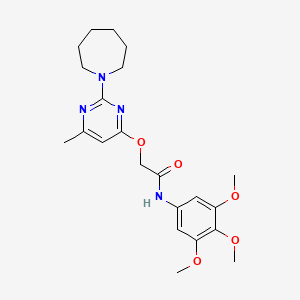
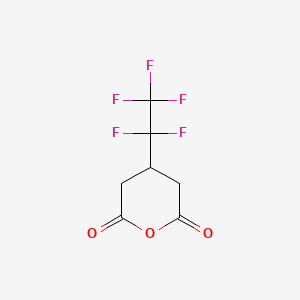
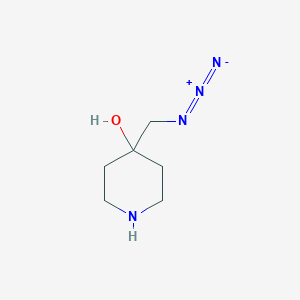
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate;hydrochloride](/img/structure/B2976007.png)
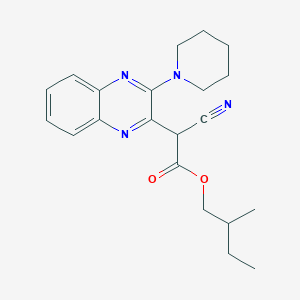

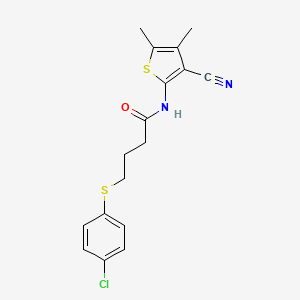
![(E)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-methyl-3-phenylacrylamide](/img/structure/B2976017.png)
![2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-benzodioxol-5-yl)acetamide](/img/structure/B2976019.png)
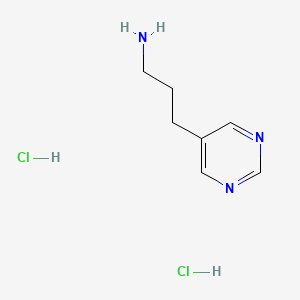
![N-(2-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-oxoethyl)-3-fluorobenzenesulfonamide](/img/structure/B2976022.png)
![3-[(1,3-Benzodioxol-5-ylmethyl)amino]-6-(4-methoxybenzyl)-1,2,4-triazin-5-ol](/img/structure/B2976023.png)
![[2-oxidanylidene-2-(3-oxidanylidene-4H-1,4-benzoxazin-6-yl)ethyl] 4-(2-cyanoethanoylamino)benzoate](/img/structure/B2976024.png)
![Phosphonic acid, P-[2-[[4-[[3-chloro-4-(2-pyridinylmethoxy)phenyl]amino]-3-cyano-7-ethoxy-6-quinolinyl]amino]-2-oxoethyl]-, diethyl ester](/img/structure/B2976025.png)
